Functional Antagonism of 14,15-EET-Induced Vascular Relaxation
In bovine coronary arterial rings preconstricted with U46619, 14,15-EE-5(Z)-E (14,15-EEZE) at a concentration of 10 µM inhibited approximately 80% of the relaxation response induced by 14,15-EET [1]. This antagonism defines its primary functional identity, distinguishing it from agonist analogs like 14,15-EE-8(Z)-E which mimic endogenous EET activity [2].
| Evidence Dimension | Inhibition of 14,15-EET-induced relaxation |
|---|---|
| Target Compound Data | Inhibited 14,15-EET-induced relaxation by approximately 80% at 10 µM |
| Comparator Or Baseline | Vehicle control (0% inhibition) and 14,15-EE-8(Z)-E (exhibits agonist activity, ~0% inhibition) |
| Quantified Difference | Target compound provides ~80% inhibition of the 14,15-EET response, whereas the 8(Z) analog is a vasodilator agonist with no antagonistic effect. |
| Conditions | Bovine coronary arterial rings preconstricted with U46619 |
Why This Matters
This quantifies the compound's primary utility as a pharmacological tool to block EET-mediated EDHF responses, which is not possible with agonist analogs.
- [1] Cayman Chemical. 14,15-EE-5(Z)-E (14,15-Epoxyeicosa-5(Z)-enoic Acid) Product Datasheet. Product Number 10004946. View Source
- [2] Bertin Bioreagents. 14,15-EE-8(Z)-E Product Datasheet. Product Number 10010486. View Source
